molecular formula C15H22N2O4 B1532211 Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 1159982-26-9

Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No. B1532211
M. Wt: 294.35 g/mol
InChI Key: HDGFQSUHMIJEHB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. As reported by the Carreira lab, it serves as a building block for the synthesis of thia and oxa-azaspiro [3.4]octanes. Notably, it can readily undergo [3+2] cycloadditions with dipolarophiles, leading to the generation of a series of small-ring spirocycles .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized through different methodologies, including intramolecular lactonization reactions, highlighting its versatility in organic synthesis. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, emphasizing the compound's structural complexity and potential for further chemical modifications (Moriguchi et al., 2014).
  • Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, showcasing the compound's role as a scaffold for creating substituted piperidines, which are valuable in drug development (Harmsen et al., 2011).

Molecular Structure and Analysis

  • The molecular structure of various derivatives has been characterized using techniques such as X-ray diffraction analysis, revealing intricate details about their crystal structure and intermolecular interactions. For example, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, providing insight into their linear and L-shaped molecular structures and the types of intermolecular interactions present in their crystal structures (Kulkarni et al., 2016).

Applications in Medicinal Chemistry

  • Some studies focus on the synthesis of intermediates for pharmaceutical compounds. Wang et al. (2015) synthesized a key intermediate of Vandetanib, illustrating the compound's importance in the development of cancer treatments (Wang et al., 2015).
  • Other research has explored the synthesis of enantiopure derivatives for biological applications. Marin et al. (2004) prepared enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating the compound's utility in synthesizing biologically active molecules (Marin et al., 2004).

properties

IUPAC Name

tert-butyl (3E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-5-20-13(18)12(9-16)11-7-6-8-17(10-11)14(19)21-15(2,3)4/h5-8,10H2,1-4H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGFQSUHMIJEHB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN(C1)C(=O)OC(C)(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(1-cyano-2-ethoxy-2-oxoethylidene)-1-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.